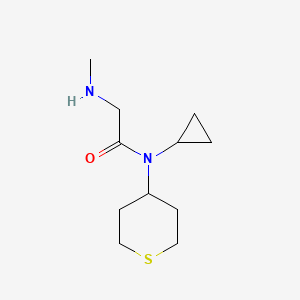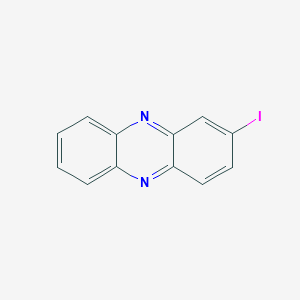
(3beta,5alpha)-Cholestan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5alpha)-Cholestan-3-amine is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all body tissues. This compound is part of the cholestane family, which includes various derivatives of cholesterol that have been modified to exhibit different biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-Cholestan-3-amine typically involves the reduction of cholesterol derivatives followed by amination. One common method involves the reduction of cholest-5-en-3-one to cholestan-3-one, which is then converted to cholestan-3-amine through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,5alpha)-Cholestan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
(3beta,5alpha)-Cholestan-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism and cardiovascular health.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (3beta,5alpha)-Cholestan-3-amine involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism, such as cholesterol-5,6-epoxide hydrolase. This interaction affects various cellular pathways, including those related to lipid metabolism and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: Another derivative of cholesterol with different hydroxyl groups.
Stigmasterol: A plant sterol with a structure similar to cholesterol.
Beta-Sitosterol: Another plant sterol with cholesterol-like properties.
Uniqueness
(3beta,5alpha)-Cholestan-3-amine is unique due to its specific amine group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C27H49N |
|---|---|
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
RJNGJYWAIUJHOJ-QCYZZNICSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


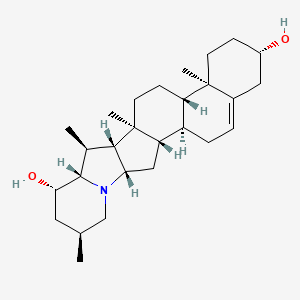
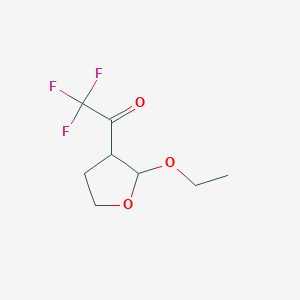
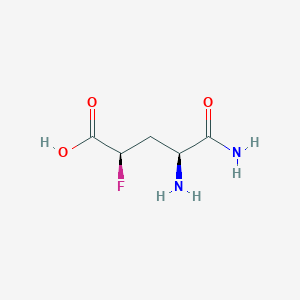
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
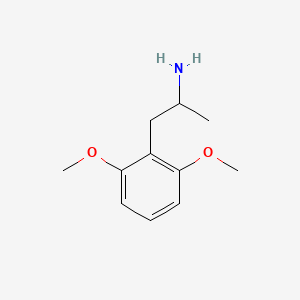
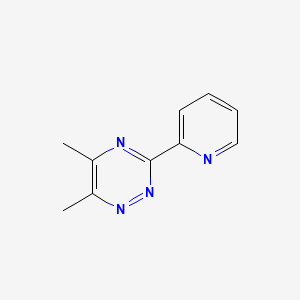
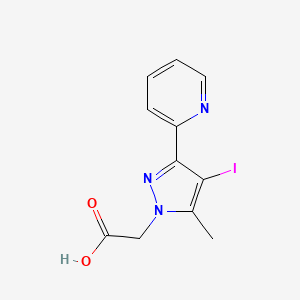
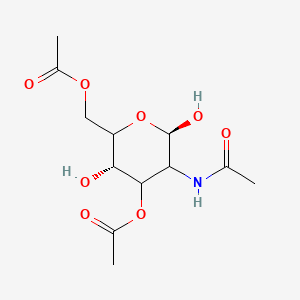

![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
